molecular formula C17H17NO6S B1394475 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1269442-63-8

2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1394475
M. Wt: 363.4 g/mol
InChI Key: PFFPHYYANJHODY-UHFFFAOYSA-N
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Description

The compound appears to contain an acetoxy group , which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3. It differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, acetoxy groups can be introduced into a molecule from an alcohol (in effect protecting the alcohol by acetylation). This can be done using acetyl halide, such as acetyl chloride in the presence of a base like triethylamine .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study detailed the synthesis of Schiff’s bases and thiazolidine-4-ones derivatives from coumarin compounds, highlighting their significant antioxidant activity. The antioxidant efficacy of these compounds was assessed through the phosphomolybdenum method, demonstrating excellent antioxidant potential in comparison with ascorbic acid for derivatives containing two hydroxyl groups on the phenyl ring. Preliminary investigations also touched on their cytotoxic and antifungal activities (Čačić et al., 2010).

Antimicrobial Activity

Another research effort synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, leading to a range of new compounds. These synthesized compounds underwent evaluation for antimicrobial activity, showcasing a methodical approach to developing potential antimicrobial agents (Čačić et al., 2006).

Design and Synthesis for Antibacterial Activity

Research focused on the design and synthesis of thiazolidin-4-ones based on coumarin acetic acid derivatives, aiming for antibacterial applications. The structural elucidation of the products relied on comprehensive analytical techniques, setting the stage for future antibacterial activity screening (Čačić et al., 2009).

Biological Evaluation

A novel series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This study exemplifies the potential of these compounds in addressing antimicrobial resistance (Patel et al., 2012).

Quantum Chemical Studies

New coumarins were synthesized and characterized, with quantum chemical studies conducted to describe their molecular orbitals and spatial characteristics. This research provides insight into the chemical properties and potential applications of these compounds in various fields (Al-Amiery et al., 2016).

properties

IUPAC Name

2-(6-acetyloxy-4-oxochromen-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-8(19)24-9-4-5-12-10(6-9)13(20)11(7-23-12)15-18-14(16(21)22)17(2,3)25-15/h4-7,14-15,18H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFPHYYANJHODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C3NC(C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

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